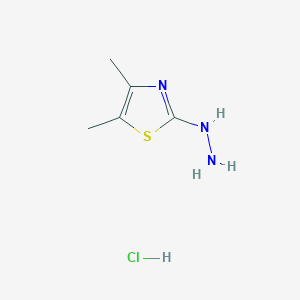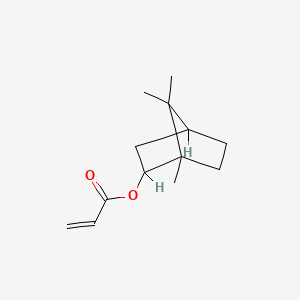
BOTULINUS TOXIN F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Botulinus toxin F is a highly potent neurotoxic protein produced by the bacterium Clostridium botulinum and related species. It is one of the seven distinct serotypes of botulinum toxin, labeled A through G. This compound, like other botulinum toxins, inhibits the release of the neurotransmitter acetylcholine from axon endings at the neuromuscular junction, causing flaccid paralysis. This toxin is known for its medical and cosmetic applications, although it is less commonly used compared to botulinum toxin types A and B .
准备方法
Synthetic Routes and Reaction Conditions: The production of botulinus toxin F involves the cultivation of Clostridium botulinum under anaerobic conditions. The bacteria are grown in a nutrient-rich medium, and the toxin is produced during the bacterial growth phase. The culture is then subjected to a series of purification steps to isolate the toxin. These steps typically include precipitation, centrifugation, and chromatography techniques to achieve a high-purity product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of Clostridium botulinum in bioreactors under strictly controlled conditions.
Harvesting: The bacterial culture is harvested, and the cells are lysed to release the toxin.
Purification: The toxin is purified using advanced chromatography techniques to remove impurities and achieve the desired concentration and purity.
Formulation: The purified toxin is formulated into a stable product suitable for medical or cosmetic use.
化学反应分析
Types of Reactions: Botulinus toxin F primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to specific receptors on nerve cells and inhibit neurotransmitter release.
Common Reagents and Conditions: The toxin’s activity can be modulated by various factors, including pH, temperature, and the presence of specific ions like calcium. These conditions are carefully controlled during its production and application to ensure optimal activity and stability .
Major Products Formed: The primary product of this compound’s action is the inhibition of acetylcholine release, leading to muscle paralysis. This effect is utilized in various therapeutic and cosmetic applications to treat conditions like muscle spasms, dystonia, and wrinkles .
科学研究应用
Botulinus toxin F has a wide range of scientific research applications:
Chemistry: It is used as a model protein to study protein-protein interactions and enzyme mechanisms.
Biology: Researchers use it to investigate the mechanisms of neurotransmitter release and synaptic function.
Medicine: It is employed in the treatment of various neuromuscular disorders, including spasticity, dystonia, and chronic migraine.
Industry: The toxin is used in the development of new pharmaceuticals and cosmetic products.
作用机制
Botulinus toxin F exerts its effects by targeting the neuromuscular junction. The toxin binds to specific receptors on the surface of nerve cells and is internalized through receptor-mediated endocytosis. Once inside the nerve terminal, the toxin cleaves specific proteins involved in the release of acetylcholine, a neurotransmitter essential for muscle contraction. This cleavage prevents the release of acetylcholine, leading to muscle paralysis .
The molecular targets of this compound include the SNARE proteins, which are critical for the fusion of synaptic vesicles with the nerve cell membrane. By cleaving these proteins, the toxin effectively blocks neurotransmitter release and disrupts normal nerve function .
相似化合物的比较
Botulinum toxin A: The most widely used serotype in both medical and cosmetic applications. It has a longer duration of action compared to botulinus toxin F.
Botulinum toxin B: Also used in medical treatments, particularly for patients who develop resistance to botulinum toxin A.
Botulinum toxin E: Less commonly used but has applications in certain medical conditions.
Botulinum toxin G: Primarily used in research settings
Uniqueness of this compound: this compound is unique in its shorter duration of action compared to botulinum toxin A and B. This property can be advantageous in certain clinical situations where a temporary effect is desired. Additionally, its distinct molecular structure and mechanism of action provide valuable insights into the broader family of botulinum toxins .
属性
CAS 编号 |
107231-15-2 |
|---|---|
分子式 |
C14H24CoN2O6S2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





